molecular formula C10H8Br2O2 B13799939 2,2-Dibromo-6-methoxy-1-indanone CAS No. 62015-81-0

2,2-Dibromo-6-methoxy-1-indanone

Cat. No.: B13799939
CAS No.: 62015-81-0
M. Wt: 319.98 g/mol
InChI Key: QILPNBPBCDOCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-6-methoxy-1-indanone is a heterocyclic organic compound with the molecular formula C10H8Br2O2 and a molecular weight of 319.98 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a methoxy group attached to an indanone core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-6-methoxy-1-indanone typically involves the bromination of 6-methoxy-1-indanone. One common method includes the use of bromine in the presence of a Lewis acid, such as aluminum chloride, to facilitate the bromination reaction . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-6-methoxy-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3).

    Reduction: Zinc (Zn) in acetic acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted indanones depending on the nucleophile used.

    Reduction: 6-Methoxy-1-indanone.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-6-methoxy-1-indanone is not fully understood. its biological activity is thought to involve interactions with cellular proteins and enzymes. The bromine atoms and methoxy group may play a role in binding to specific molecular targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.

Properties

CAS No.

62015-81-0

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

2,2-dibromo-6-methoxy-3H-inden-1-one

InChI

InChI=1S/C10H8Br2O2/c1-14-7-3-2-6-5-10(11,12)9(13)8(6)4-7/h2-4H,5H2,1H3

InChI Key

QILPNBPBCDOCJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2=O)(Br)Br)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.